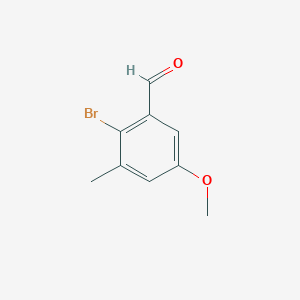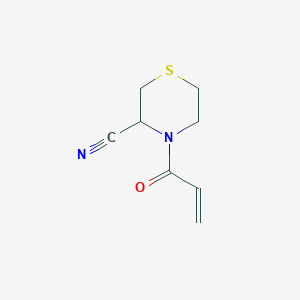
2-Bromo-5-methoxy-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Bromo-5-methoxy-3-methylbenzaldehyde” is a chemical compound with the molecular formula C9H9BrO2 . It is a derivative of benzaldehyde, which is a common building block in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-methoxy-3-methylbenzaldehyde” consists of a benzene ring substituted with a bromo group (Br), a methoxy group (OCH3), and a methyl group (CH3) at positions 2, 5, and 3 respectively . The presence of these groups can significantly influence the chemical behavior of the compound.Scientific Research Applications
Chemical Synthesis and Compound Formation
Research indicates that brominated benzaldehydes, including derivatives like 2-bromo-5-methoxy-3-methylbenzaldehyde, are valuable in chemical synthesis and compound formation. For instance, Otterlo et al. (2004) discovered that bromination of 3-hydroxybenzaldehyde could lead to the formation of 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, which were further utilized to create other complex compounds (Otterlo et al., 2004). Similarly, Kametani et al. (1976) used a derivative of 2-bromo-5-methoxy-3-methylbenzaldehyde in the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, showcasing its utility in producing complex organic structures (Kametani et al., 1976).
Electrochemical Research
In electrochemical research, derivatives of brominated benzaldehydes like 2-bromo-5-methoxy-3-methylbenzaldehyde have been studied for their electroactive properties. Hasdemir et al. (2011) investigated the electrochemical behavior of 2-hydroxy-5-bromobenzaldehyde polyacrylamide, providing insights into the electroactivity of bromo-derivatives in various chemical environments (Hasdemir et al., 2011).
Biomedical Applications
In the biomedical field, derivatives of 2-bromo-5-methoxy-3-methylbenzaldehyde have shown potential. Azzawi and Hussein (2022) synthesized Schiff bases from para-bromobenzaldehyde and tested their cytotoxicity effects, revealing promising results against cancer cells (Azzawi & Hussein, 2022). Furthermore, Ryzhkova et al. (2020) synthesized a new compound from 3-methylbenzaldehyde for potential biomedical applications, including the regulation of inflammatory diseases (Ryzhkova et al., 2020).
Catalytic and Synthetic Improvements
Nishimura and Saitoh (2016) utilized a compound synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde to improve drug discovery processes, showcasing the role of such compounds in enhancing synthetic routes in medicinal chemistry (Nishimura & Saitoh, 2016).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, Fathi and Yaftian (2009) used a derivative of 5-bromo-2-hydroxybenzaldehyde for the preconcentration of trace amounts of copper(II) ions in water samples, highlighting the application of such compounds in environmental monitoring and analysis (Fathi & Yaftian, 2009).
properties
IUPAC Name |
2-bromo-5-methoxy-3-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-8(12-2)4-7(5-11)9(6)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWORYOXKHIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxy-3-methylbenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[7-(methoxycarbonyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2881400.png)
![N'-(1,3-benzodioxol-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2881402.png)
![tert-butyl N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2881405.png)

![2-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2881407.png)
![(Z)-4-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881408.png)
![ethyl 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2881409.png)



![2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2881416.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2881417.png)
![Ethyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2881421.png)
![N-[cyano(oxolan-3-yl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2881422.png)